molecular formula C18H21NO4S B2416946 methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate CAS No. 446046-86-2

methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate

Cat. No. B2416946
CAS RN: 446046-86-2
M. Wt: 347.43
InChI Key: WTVWFXYFNKHZFB-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MDMSA and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Research Applications

  • Mechanisms in Aqueous and Aprotic Solvents : In studies involving similar molecular structures, researchers explored the mechanisms of reactions in different solvents. For instance, the aminolysis of p-nitrophenyl acetate by aminopyridines in dimethyl sulfoxide leads to amide formation through nucleophilic catalysis or direct amino nitrogen attack, depending on the specific aminopyridine used (Deady & Finlayson, 1980).

  • Synthesis of Aromatic and Heteroaromatic Compounds : Research into the synthesis of various aromatic and heteroaromatic compounds, such as azatellurophenes, involves the use of methylbenzenesulfonamide derivatives. These studies focus on refining synthetic methods to improve yield and efficiency (Junk & Irgolic, 1988).

  • Methyl Acetate–Methanol Mixture Separation : The separation of methyl acetate from mixtures, such as those involving methanol, is a crucial process in industrial chemistry. Research in this area looks at various methods and solvents, including dimethyl sulfoxide, to achieve efficient separation (Graczová et al., 2018).

  • Amino Acid Analysis : The use of dimethyl sulfoxide in amino acid analysis demonstrates its utility in enhancing the performance and stability of ninhydrin reagents, which are essential for quantitatively determining amino acids (Moore, 1968).

  • Structure–Metabolism Relationships in Drug Design : Understanding the metabolism of molecules similar to methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate is crucial in drug development. Research in this area focuses on optimizing molecular structures to enhance stability and efficacy (Humphreys et al., 2003).

properties

IUPAC Name

methyl 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-8-10-16(11-9-13)24(21,22)19(12-18(20)23-4)17-7-5-6-14(2)15(17)3/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVWFXYFNKHZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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